molecular formula C37H69NO5 B1582797 Dipalmitoyl hydroxyproline CAS No. 41672-81-5

Dipalmitoyl hydroxyproline

Cat. No. B1582797
CAS RN: 41672-81-5
M. Wt: 607.9 g/mol
InChI Key: QZLXCFQVOCEKSX-NOCHOARKSA-N
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Description

Dipalmitoyl hydroxyproline is an intriguing ingredient used in skincare formulations. It is an oil-soluble derivative of hydroxyproline , which happens to be the primary amino acid found in collagen. The oil-solubility of dipalmitoyl hydroxyproline enhances its ability to penetrate the skin and lips effectively. Its main function lies in signaling the skin’s uppermost layers to repair and maintain supportive elements, ultimately leading to fewer visible lines and wrinkles. Essentially, hydroxyproline acts as a signal peptide, aiding in skin rejuvenation and firmness .


Physical And Chemical Properties Analysis

  • Recommended Usage Level : Clinical studies suggest measurable wrinkle improvement at 0.5% concentration .

Scientific Research Applications

Synthesis and Cosmetic Applications

  • Dipalmitoyl hydroxyproline has been synthesized from L-hydroxyproline and palmitoyl chloride, primarily for use as a skin anti-aging agent in cosmetics. The synthesis involves optimizing reaction conditions like temperature, pH, and reaction time to obtain a white solid powder form (Fang Yinjun, 2008); (Jiang Hui-liang & Yuan Xiao-feng, 2008).

Impact on Osteoblast Differentiation

  • Dipalmitoyl hydroxyproline's constituent, prolyl-hydroxyproline, has been shown to influence osteoblast differentiation. In a study on MC3T3-E1 osteoblastic cells, prolyl-hydroxyproline did not affect cell proliferation but significantly increased alkaline phosphatase activity and upregulated genes crucial for osteoblast differentiation (Yoshifumi Kimira et al., 2014).

Skin Health Improvement

  • The use of hydroxyproline and Pro-Hyp dipeptide in collagen peptides has demonstrated beneficial effects on UV-damaged skin. It has shown improvements in skin barrier maintenance, anti-skin thickening, and recovery of the stratum corneum in hairless mice models (Ji-Hae Lee et al., 2008).

Collagen Research and Development

  • Hydroxyproline assays are vital for collagen research and product development. A high-throughput assay method, combining alkali hydrolysis with colorimetric assay, has been developed to measure hydroxyproline, thereby facilitating collagen quantification (K. Hofman et al., 2011).

Hydroxyproline as a Biochemical Marker

  • Hydroxyproline serves as a potential biochemical marker in various diseases, playing a key role in collagen synthesis and stability. Abnormalities in its metabolism have been linked to diseases like graft versus host disease, keloids, vitiligo, and poor wound-healing (Amit Kumar Srivastava et al., 2016).

Phospholipid Research

  • Dipalmitoyl hydroxyproline is relevant in phospholipid research. Studies on mixed films of phospholipids and protein isolates, including dipalmitoyl hydroxyproline, provide insights into protein-phospholipid interactions, crucial for understanding the stability of food dispersions (J. Conde & J. Patino, 2007).

properties

IUPAC Name

(2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLXCFQVOCEKSX-NOCHOARKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H69NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885734
Record name L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipalmitoyl hydroxyproline

CAS RN

41672-81-5
Record name Sepilift DPHP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41672-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dipalmitoyl hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041672815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPALMITOYL HYDROXYPROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6AHA53N1H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
NS Trookman, RL Rizer, R Ford, E Ho… - The Journal of clinical …, 2009 - ncbi.nlm.nih.gov
… To aid in the prevention of collagen degradation, the peptide dipalmitoyl hydroxyproline was incorporated for its ability to promote the production of tissue inhibitors of …
Number of citations: 39 www.ncbi.nlm.nih.gov
T Feng, X Zhou, C Zhao - 2011 5th International Conference on …, 2011 - ieeexplore.ieee.org
… Compared with Jiang’ study of synthesizing 1,4-dipalmitoyl hydroxyproline catalyzed by palmitoyl chloride in acetone[3], the method of synthesizing myristyl hydroxyproline lauryl …
Number of citations: 0 ieeexplore.ieee.org
E Dupont, J Gomez, C Léveillé, D Bilodeau - Cosmetics & Toiletries, 2010 - academia.edu
… The first task may be achieved through the combined actions of dipalmitoyl hydroxyproline, palmitoyl oligopeptide and palmitoyl tetrapeptide 7 that mimic endogenous signals, and …
Number of citations: 20 www.academia.edu
E Dupont, C Leveille, J Gomez… - Journal of Cosmetic …, 2012 - Wiley Online Library
Background Skin redness is a common cosmetic concern affecting predominantly fair‐skin individuals and often leading to rosacea. On the basis of the current scientific knowledge of …
Number of citations: 12 onlinelibrary.wiley.com
DH Atkin, NS Trookman, RL Rizer… - Journal of Cosmetic …, 2010 - Taylor & Francis
A 3-month, open-label, single-center study was conducted to determine whether a uniquely formulated and physiologically balanced topical treatment serum containing multiple growth …
Number of citations: 29 www.tandfonline.com
JP McCook - Clinics in plastic surgery, 2016 - plasticsurgery.theclinics.com
Each year there are scores of branded cosmetic product lines and hundreds of new and existing cosmetic products distributed through various retail, Internet, direct sales, and …
Number of citations: 27 www.plasticsurgery.theclinics.com
N Khan, S Ahmed, MA Sheraz, Z Anwar… - Profiles of Drug …, 2023 - Elsevier
… -gallate, epigallocatechin, and epigallocatechin-3-gallate), glycolic acid, alpha hydroxyl acids (AHA), hyaluronic acid, rutin trihydrate, palmitoyl tripeptide, and dipalmitoyl hydroxyproline …
Number of citations: 4 www.sciencedirect.com
E Dupont, C Léveillé, J Gomez, E Loing, D Bilodeau - academia.edu
… For instance, dipalmitoyl hydroxyproline, Glycyrrhiza glabra (licorice) root extract, Lepidium sativum (cress) sprout extract, phenylethyl resorcinol, retinol, sqalane, thioctic acid (alipoic …
Number of citations: 1 www.academia.edu
S Sonti, ET Makino, JA Garruto… - … journal of cosmetic …, 2013 - Wiley Online Library
… Palmitoyl tripeptide and dipalmitoyl hydroxyproline were included in the formulation for their effects on collagen structure and function. The treatment serum also contains a combination …
Number of citations: 9 onlinelibrary.wiley.com
S Park, SC Woo, JY Park - Journal of Society of Preventive Korean …, 2018 - koreascience.kr
Objectives: The purpose of this study is to present trends and contents of herbal Korean Medicine patches by analyzing the herbal patches in Korean patents. Methods: Electronic …
Number of citations: 1 koreascience.kr

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